(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine ring with biphenyl and dichlorobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the biphenyl and dichlorobenzylidene groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase efficiency and reduce costs. Purification processes, such as crystallization and chromatography, are also crucial to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the biphenyl or dichlorobenzylidene groups can be modified using different nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, used in diabetes treatment.
Biphenyl derivatives: Compounds with biphenyl groups, used in various chemical and pharmaceutical applications.
Dichlorobenzylidene derivatives: Compounds with dichlorobenzylidene groups, known for their antimicrobial properties.
Uniqueness
(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H16Cl2N2O2S |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(4-phenylanilino)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-19-11-6-15(12-20(19)25)13-21-22(28)27(23(29)30-21)14-26-18-9-7-17(8-10-18)16-4-2-1-3-5-16/h1-13,26H,14H2/b21-13+ |
InChI Key |
VDPZEBYKIVUCGH-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/SC3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=O |
Origin of Product |
United States |
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